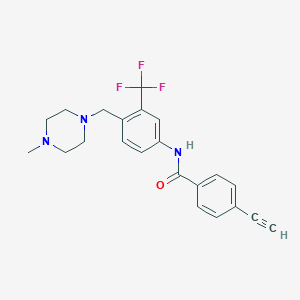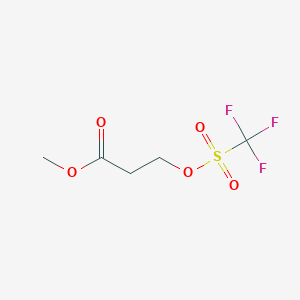
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is an organic compound with the molecular formula C5H7F3O5S. It is a derivative of propanoic acid, where the hydroxyl group is replaced by a trifluoromethylsulfonyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves the reaction of methyl 3-hydroxypropanoate with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Methyl 3-hydroxypropanoate+Trifluoromethanesulfonyl chloride→Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate involves the formation of reactive intermediates that can participate in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound a good electrophile. This property allows it to react readily with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate
- Methyl 3-(((trifluoromethyl)sulfanyl)propanoate
Uniqueness
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is unique due to its specific trifluoromethylsulfonyl group, which imparts distinct chemical properties such as high reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific research applications. Its ability to undergo a wide range of chemical reactions further enhances its versatility compared to similar compounds.
Propiedades
Fórmula molecular |
C5H7F3O5S |
|---|---|
Peso molecular |
236.17 g/mol |
Nombre IUPAC |
methyl 3-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C5H7F3O5S/c1-12-4(9)2-3-13-14(10,11)5(6,7)8/h2-3H2,1H3 |
Clave InChI |
NRCWPXIFTRHWTQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCOS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


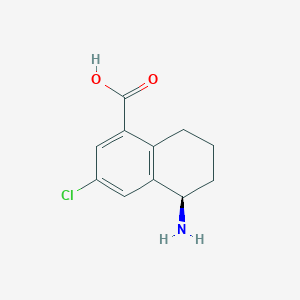
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
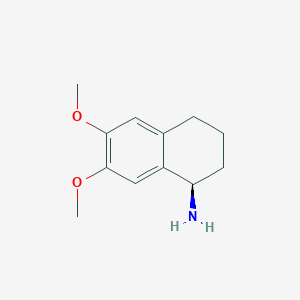


![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
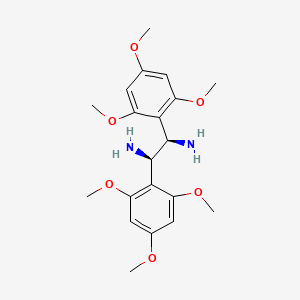
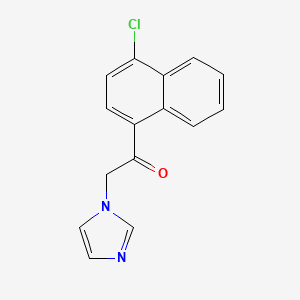

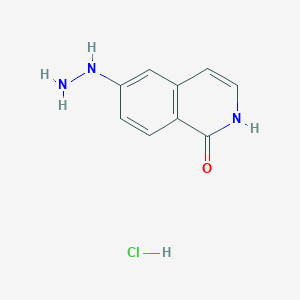
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
